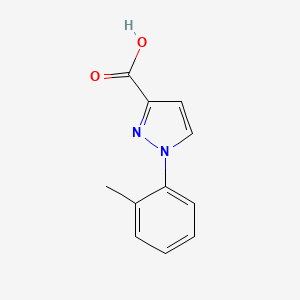

1-o-tolyl-1H-pyrazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(2-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-6-9(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFGLULXNKLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 O Tolyl 1h Pyrazole 3 Carboxylic Acid and Its Structural Analogs

Established Synthetic Routes to Pyrazole (B372694) Carboxylic Acids

The construction of the pyrazole ring is most commonly achieved through reactions that form the di-nitrogen linkage and the requisite carbon backbone of the heterocycle. Three principal strategies have become foundational in the synthesis of pyrazole carboxylic acids and their derivatives.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Systems

The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net This approach is widely used for its simplicity and the ready availability of starting materials. mdpi.com The reaction of a substituted hydrazine, such as o-tolylhydrazine (B1593758), with an unsymmetrical 1,3-dicarbonyl compound can, in principle, lead to two regioisomeric pyrazole products. nih.gov

Key 1,3-dicarbonyl systems and their analogs used in this method include:

1,3-Diketones: Reaction with hydrazines is a classic route, often providing good yields. The choice of solvent can significantly influence the regioselectivity of the reaction. For instance, reactions in dipolar aprotic solvents like N,N-dimethylacetamide have been shown to favor the formation of a single regioisomer. nih.govmdpi.com

β-Ketoesters: These are crucial for introducing a carboxylic acid functionality (or its ester precursor) onto the pyrazole ring. The reaction with a hydrazine proceeds via initial condensation, followed by cyclization and dehydration.

α,β-Unsaturated Carbonyl Compounds: These substrates, also known as enones, react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.com

The general mechanism involves the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.

Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and represents a specific, highly effective application of the cyclocondensation strategy. mdpi.comjk-sci.com The classic Knorr synthesis involves the reaction of a β-ketoester with a hydrazine derivative. slideshare.netslideshare.net This method is particularly relevant for the synthesis of pyrazole-3-carboxylic acids, as the ester group of the starting material is converted into the carboxylic acid functionality on the pyrazole ring.

The mechanism typically proceeds under acidic conditions, which catalyze the condensation steps. jk-sci.comnih.gov The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can produce a mixture of two regioisomers. slideshare.net The regiochemical outcome is dependent on which carbonyl group is initially attacked by the hydrazine. Factors influencing this selectivity include the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov

Variants of the Knorr synthesis have been developed to improve yields and regioselectivity. For example, using pre-formed hydrazones or employing specific catalysts can offer better control over the reaction outcome. The reaction is robust and has been adapted for the synthesis of a wide array of biologically active molecules. slideshare.netnih.gov

1,3-Dipolar Cycloaddition Strategies in Pyrazole Ring Construction

An alternative and powerful approach to the pyrazole core is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. chim.it This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the reaction of a diazoalkane (the 1,3-dipole) with an alkyne (the dipolarophile). nih.gov

Key features of this strategy include:

High Regioselectivity: The reaction often proceeds with a high degree of regioselectivity, which can be predicted based on the electronic properties of the substituents on the dipole and dipolarophile. rsc.org

Versatility: A wide range of substituted pyrazoles can be accessed by varying the components of the cycloaddition. For instance, using an alkyne bearing an ester group allows for the direct synthesis of pyrazole carboxylates. mdpi.com

In Situ Generation: The reactive 1,3-dipole, such as a nitrile imine, can be generated in situ from a stable precursor like a hydrazonoyl halide in the presence of a base. nih.govpdeaamcollege.edu.in This nitrile imine then reacts with an appropriate alkene or alkyne to yield the pyrazole or pyrazoline ring. rsc.org

This methodology provides a complementary route to cyclocondensation reactions and is particularly useful for synthesizing pyrazoles with substitution patterns that are difficult to achieve via other methods. rsc.orgresearcher.life

Tailored Synthesis of 1-o-tolyl-1H-pyrazole-3-carboxylic acid

The synthesis of the specifically substituted this compound requires careful consideration of the starting materials and reaction conditions to ensure the correct placement of both the ortho-tolyl group at the N1 position and the carboxylic acid at the C3 position.

Design Principles for ortho-Tolyl Substitution at the N1 Position

Introducing the o-tolyl group at the N1 position is achieved by using o-tolylhydrazine as the nitrogen-containing precursor. The primary challenge in using a substituted arylhydrazine is controlling the regioselectivity of the cyclization. The two nitrogen atoms of o-tolylhydrazine are electronically and sterically distinct. The nitrogen attached to the tolyl group (N1) is less nucleophilic due to the electron-withdrawing nature of the aromatic ring, while the terminal nitrogen (N2) is more nucleophilic.

In the reaction with an unsymmetrical 1,3-dicarbonyl compound, such as a β-ketoester required for the carboxylic acid function, the initial attack typically occurs via the more nucleophilic terminal nitrogen (N2). The subsequent cyclization step then dictates the final position of the o-tolyl group. For the desired 1-o-tolyl product, the cyclization must occur through the attack of the N1 nitrogen onto the second carbonyl group. The steric hindrance imposed by the ortho-methyl group on the tolyl ring can significantly influence this step, potentially favoring the formation of the desired isomer by disfavoring alternative transition states.

Regioselective Synthesis and Control of Isomeric Products

Achieving regioselectivity in the synthesis of 1,3-disubstituted pyrazoles from arylhydrazines and β-ketoesters is a well-documented challenge. nih.gov The reaction can yield two possible isomers: the 1,3-disubstituted product (1-aryl-pyrazole-3-carboxylate) and the 1,5-disubstituted product (1-aryl-pyrazole-5-carboxylate).

The formation of This compound requires that the initial condensation occurs between the terminal nitrogen of o-tolylhydrazine and the more electrophilic ketone carbonyl of the β-ketoester, followed by cyclization of the aryl-substituted nitrogen onto the ester carbonyl.

Several factors are known to control the regiochemical outcome:

Reaction Conditions: Acid catalysis is often employed in the Knorr synthesis, which can influence the rate of both the initial condensation and the subsequent cyclization. nih.gov The choice of solvent is also critical; fluorinated alcohols like 2,2-2-trifluoroethanol have been shown to dramatically increase regioselectivity in some pyrazole formations. Similarly, aprotic dipolar solvents can promote high regioselectivity. mdpi.commdpi.com

Steric Effects: The bulky ortho-tolyl group can sterically hinder the approach to one of the carbonyl centers, thereby directing the cyclization to produce a single isomer. In many cases, the reaction of an arylhydrazine with a β-ketoester leads preferentially to the 1,5-isomer. However, specific substitution on the β-ketoester can reverse this selectivity.

Electronic Effects: Electron-withdrawing groups on the β-dicarbonyl component can significantly direct the initial nucleophilic attack and subsequent cyclization, leading to high regioselectivity. For example, the reaction of arylhydrazines with 1,3-diketones bearing a trifluoromethyl group often yields a single regioisomer with high selectivity. nih.gov

By carefully selecting the appropriate β-ketoester precursor and optimizing reaction conditions such as solvent and catalyst, the synthesis can be directed to favor the formation of the desired this compound over its 1,5-isomeric counterpart. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of pyrazole carboxylic acids, including this compound, is highly dependent on the careful optimization of reaction parameters. Factors such as temperature, solvent, catalyst, and pH play a crucial role in determining the yield and purity of the final product. For instance, in the synthesis of related pyrazole derivatives, adjusting the pH of the system has been shown to significantly improve yield and reduce the formation of impurities. A process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid highlights that adjusting the pH to be less than 7 during the initial reaction and then to 7-8 during workup can lead to yields as high as 98% with purity exceeding 98.5%. google.com

Temperature control is another critical factor. Raising the reaction temperature to 60 °C was found to improve the product yield in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com Similarly, controlling the reaction temperature between 30-110 °C is a key step in certain multi-step pyrazole syntheses. google.com

The choice of solvent and catalyst can also dictate the reaction's regioselectivity. Studies have suggested that selectivity can be improved when reactions are catalyzed by acetic acid and conducted in solvents like DMSO or ethanol. nih.govmdpi.com The optimization of these parameters is essential for developing efficient and scalable synthetic routes.

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| pH | Adjusted to <7 during reaction, 7-8 during workup | Yield increased to 98%, purity >98.5% | google.com |

| Temperature | Increased to 60 °C | Improved yield of trifluoromethylated pyrazole derivatives | mdpi.com |

| Catalyst/Solvent | Acetic acid in DMSO or ethanol | Improved regioselectivity | nih.govmdpi.com |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of advanced and sustainable methods that are both efficient and environmentally benign. These approaches include the use of novel catalysts, multicomponent reactions, and one-pot strategies.

Catalytic Methods in Pyrazole Carboxylic Acid Synthesis

A wide array of catalysts has been employed to enhance the synthesis of pyrazole carboxylic acids and their derivatives. These catalysts often provide milder reaction conditions, shorter reaction times, and improved yields.

Lewis Acid Catalysts : Lewis acids like lithium perchlorate (B79767) have been used to catalyze the reaction between hydrazines and 1,3-diketones. mdpi.com Similarly, Samarium(III) chloride (SmCl₃) catalyzes the acylation of β-ketoesters to form 1,3-diketones, which then cyclize to yield 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org

Metal Catalysts : Various metal catalysts have proven effective. Nano-ZnO has been used as an environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazoles with yields up to 95%. mdpi.com Silver catalysts are employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com Copper-catalyzed reactions, such as the Ullmann coupling, can be used in the domino synthesis of 1,3-substituted pyrazoles. beilstein-journals.org

Organocatalysts : Pyridine-2-carboxylic acid (P2CA) has been identified as an efficient, green catalyst for the multicomponent synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields of 84–98%. rsc.org

Iodine-Mediated Synthesis : Molecular iodine can act as a catalyst in a transition-metal-free method for synthesizing sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones. mdpi.com

Table 2: Catalysts in Pyrazole Synthesis

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Lewis Acid | Lithium Perchlorate, SmCl₃ | Condensation of hydrazines and 1,3-dicarbonyls | mdpi.comnih.govbeilstein-journals.org |

| Metal Catalyst | Nano-ZnO, Ag, Cu | Synthesis of substituted pyrazoles | mdpi.combeilstein-journals.org |

| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Multicomponent synthesis of fused pyrazoles | rsc.org |

| Non-Metal | Molecular Iodine (I₂) | Transition-metal-free synthesis of sulfonated pyrazoles | mdpi.com |

Multicomponent Reactions in Pyrazole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. mdpi.com These strategies are well-suited for constructing the pyrazole core.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. rsc.org This approach allows for the rapid assembly of complex pyrazole structures from simple starting materials. For example, pyrazolo[3,4-b]quinolinones can be synthesized in excellent yields through a multicomponent reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.org Pseudo-four-component and four-component syntheses have also been developed, starting from components like sodium acetylacetonate (B107027) and isothiocyanates, to create N-functionalized pyrazoles. nih.gov The versatility of MCRs allows for the creation of a diverse library of pyrazole derivatives by varying the individual components. nih.govbeilstein-journals.org

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|

| Three | Aldehydes, 1,3-Diketones, Hydrazines | Substituted Pyrazoles | nih.govrsc.org |

| Three | Iodochromones, Arylboronic acids, Hydrazines | 3,4-Substituted Pyrazoles | nih.gov |

| Four | Sodium acetylacetonate, Isothiocyanates, Hydrazine | N-functionalized Pyrazoles | nih.gov |

One-Pot Synthetic Strategies for this compound Precursors

A highly effective one-pot method involves the initial synthesis of a 1,3-diketone, which is then immediately reacted with a hydrazine without isolation. rsc.org For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides; the subsequent addition of hydrazine leads to the formation of the pyrazole ring in good to excellent yields. mdpi.comorganic-chemistry.org This approach is particularly valuable for creating previously inaccessible pyrazoles. mdpi.com

Another strategy involves the TfOH/TFAA-mediated "one-pot" synthesis of 1,3-diketones from arenes and carboxylic acids. This is followed by heterocyclization with hydrazine to produce 3,5-disubstituted pyrazoles. mdpi.comrsc.org To synthesize the specific precursor for this compound, one could envision a one-pot reaction starting with o-xylene (B151617) and an appropriate carboxylic acid derivative to form a diketone, followed by cyclization with a hydrazine source. Similarly, arylhydrazines can be generated in situ from arylboronic acids coupled with a protected diimide under copper catalysis, which can then react with a 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org

Table 4: One-Pot Strategies for Pyrazole Precursors

| Starting Materials | In Situ Generated Intermediate | Final Step | Reference |

|---|---|---|---|

| Ketones, Acid Chlorides | 1,3-Diketone | Addition of Hydrazine | mdpi.comorganic-chemistry.org |

| Arenes, Carboxylic Acids | 1,3-Diketone | Heterocyclization with Hydrazine | mdpi.comrsc.org |

| Arylboronic Acids, Protected Diimide, 1,3-Diketone | Arylhydrazine | Cyclization with 1,3-Diketone | nih.govbeilstein-journals.org |

Chemical Transformations and Functionalization of 1 O Tolyl 1h Pyrazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-3 position of the pyrazole (B372694) ring is the primary site for a variety of functionalization reactions, including esterification, amide bond formation, and salt derivatization.

Esterification and Transesterification Reactions

The conversion of 1-o-tolyl-1H-pyrazole-3-carboxylic acid to its corresponding esters is a fundamental transformation that can be achieved through several standard synthetic protocols. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate, which can be prepared by reacting the parent acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with various alcohols to yield the desired esters. dergipark.org.trresearchgate.net This two-step sequence is highly efficient for producing a wide range of ester derivatives.

Alternatively, Fischer esterification, which involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), represents another viable pathway. The reaction conditions for these transformations are generally applicable to pyrazole carboxylic acids. dergipark.org.tr

Table 1: Representative Esterification Conditions for Pyrazole Carboxylic Acids This table presents common methods applied to analogous pyrazole carboxylic acids, which are expected to be applicable to this compound.

| Method | Reagents | Intermediate | Product |

|---|---|---|---|

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | 1-o-tolyl-1H-pyrazole-3-carbonyl chloride | Alkyl 1-o-tolyl-1H-pyrazole-3-carboxylate |

Amide Bond Formation and Coupling Approaches

The synthesis of amides from this compound is crucial for creating compounds with potential biological activity. Similar to esterification, a highly effective route proceeds through the formation of the 1-o-tolyl-1H-pyrazole-3-carbonyl chloride intermediate. This reactive acyl chloride can then be treated with a wide array of primary or secondary amines to form the corresponding amide bond. dergipark.org.trresearchgate.net

Modern coupling reagents also provide a direct, one-pot method for amide formation without the need to isolate the acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent like 4-(dimethylamino)pyridine (DMAP), facilitate the direct coupling of the carboxylic acid with an amine. nih.gov These methods are widely employed in the synthesis of complex molecules due to their mild conditions and high efficiency. nih.gov

Table 2: Common Amide Coupling Approaches for Pyrazole Carboxylic Acids This table illustrates standard protocols used for analogous pyrazole carboxylic acids, which are expected to be effective for this compound.

| Method | Reagents | Reaction Type | Product |

|---|---|---|---|

| Acyl Chloride Route | 1. SOCl₂ 2. Amine (R₁R₂NH) | Nucleophilic Acyl Substitution | N-substituted-1-o-tolyl-1H-pyrazole-3-carboxamide |

Salt Formation and Derivatization

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form carboxylate salts. This acid-base reaction can be performed with a variety of inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, to yield the corresponding alkali metal salts. The formation of these salts significantly increases the aqueous solubility of the compound, which can be advantageous for certain applications. The basic character of the pyrazole ring's nitrogen atoms also allows for salt formation with strong acids.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a key transformation for accessing 1-o-tolyl-1H-pyrazole. While specific studies on the decarboxylation of this particular compound are not prevalent, general methods for pyrazole carboxylic acids can be applied. Thermal decarboxylation, often requiring high temperatures, can be effective but may lead to decomposition. googleapis.com

More controlled decarboxylation can be achieved under acidic or basic conditions at elevated temperatures. googleapis.comgoogle.com Additionally, metal-catalyzed decarboxylation, particularly using copper compounds, has been shown to be an effective method for various aromatic and heteroaromatic carboxylic acids. google.comorganic-chemistry.org These reactions typically proceed under milder conditions than purely thermal methods.

Reactivity of the Pyrazole Ring System

The pyrazole nucleus is an aromatic system, and its reactivity is influenced by the substituents attached to it. The N-tolyl group and the C-3 carboxylic acid group both affect the electron density and regioselectivity of reactions on the ring.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic aromatic substitution, and the position of attack is highly regioselective. For pyrazoles, electrophilic substitution overwhelmingly occurs at the C-4 position. rrbdavc.orgscribd.comarkat-usa.org This preference is due to the electronic nature of the pyrazole ring, where the C-4 position is the most nucleophilic and attack at this site leads to a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org

The carboxylic acid group at the C-3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, substitution is still expected to occur at the C-4 position. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or NCS), and sulfonation (using fuming H₂SO₄). scribd.combeilstein-archives.orgnih.gov

Table 3: Expected Products of Electrophilic Aromatic Substitution Based on the established reactivity of the pyrazole nucleus, the following outcomes are predicted for this compound.

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1-o-tolyl-1H-pyrazole-3-carboxylic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-o-tolyl-1H-pyrazole-3-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | 4-Chloro-1-o-tolyl-1H-pyrazole-3-carboxylic acid |

Transformations of the o-Tolyl Moiety

The o-tolyl group attached to the N1 position of the pyrazole ring offers additional sites for functionalization, both on the aromatic ring itself and at the benzylic methyl group.

Aromatic Substitution on the Ortho-Tolyl Ring

The o-tolyl ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. total-synthesis.com The regiochemical outcome of such substitutions is governed by the directing effects of the two existing substituents: the methyl group and the pyrazole ring.

Methyl Group (-CH₃): This is an electron-donating group, which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3, 5, and 1 on the tolyl ring are already substituted, leaving positions 4 and 6).

Pyrazole Ring: The 1-pyrazolyl substituent is generally considered to be electron-withdrawing and thus deactivating. It directs incoming electrophiles to the meta position relative to its point of attachment (positions 3 and 5 on the tolyl ring).

Considering these combined effects, electrophilic attack is strongly favored at the 4-position (para to the activating methyl group) and the 6-position (ortho to the activating methyl group). These positions are also not ortho to the deactivating pyrazole ring. Common EAS reactions include nitration and halogenation. researchgate.netbeilstein-archives.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the o-Tolyl Moiety

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 1-(4-nitro-2-methylphenyl)- and 1-(6-nitro-2-methylphenyl)- isomers | researchgate.netnih.gov |

| Bromination | Br2, Lewis Acid (e.g., FeBr3) | 1-(4-bromo-2-methylphenyl)- and 1-(6-bromo-2-methylphenyl)- isomers | total-synthesis.com |

| Chlorination | Cl2, Lewis Acid (e.g., AlCl3) | 1-(4-chloro-2-methylphenyl)- and 1-(6-chloro-2-methylphenyl)- isomers | total-synthesis.com |

Side-Chain Functionalization of the Methyl Group

The methyl group of the o-tolyl moiety is a benzylic position, making it reactive towards radical-mediated and oxidative transformations.

Radical Halogenation: The most common method for functionalizing the benzylic methyl group is through free-radical bromination, often using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions (the Wohl-Ziegler reaction). organic-chemistry.org This reaction selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding 1-(2-(bromomethyl)phenyl)-1H-pyrazole-3-carboxylic acid. This brominated intermediate is a versatile synthon that can be converted into a variety of other functional groups (e.g., alcohols, ethers, nitriles, amines) via nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This transformation would yield 2-(3-(carboxy)-1H-pyrazol-1-yl)benzoic acid, introducing a second carboxylic acid group to the molecule. Milder oxidation conditions could potentially yield the corresponding aldehyde or primary alcohol, although controlling the oxidation at these intermediate stages can be challenging.

Table 4: Potential Side-Chain Functionalization Reactions of the Methyl Group

| Reaction | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN or light, CCl4 | -CH2Br (Bromomethyl) | organic-chemistry.org |

| Nucleophilic Substitution (on -CH2Br) | NaOH (aq) | -CH2OH (Hydroxymethyl) | organic-chemistry.org |

| Nucleophilic Substitution (on -CH2Br) | NaCN | -CH2CN (Cyanomethyl) | organic-chemistry.org |

| Oxidation | KMnO4, H2O, heat | -COOH (Carboxylic acid) |

Computational and Theoretical Investigations of 1 O Tolyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular properties of 1-o-tolyl-1H-pyrazole-3-carboxylic acid from first principles.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netresearcher.life

The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecular structure. A key aspect of the conformational analysis for this specific molecule is the determination of the rotational barrier and preferred orientation of the o-tolyl group relative to the pyrazole (B372694) ring. The steric hindrance introduced by the ortho-methyl group on the tolyl ring significantly influences the molecule's final conformation. Vibrational frequency analysis is subsequently performed to confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: These are example values based on similar pyrazole structures. Actual values would be determined by specific DFT calculations for the title compound.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | N-N (pyrazole ring) | ~1.34 Å |

| C=O (carboxyl group) | ~1.21 Å | |

| O-H (carboxyl group) | ~0.97 Å | |

| Bond Angle | C-N-N (pyrazole ring) | ~112° |

| O=C-O (carboxyl group) | ~123° |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govjcsp.org.pk For this compound, the HOMO is expected to be localized over the π-conjugated system of the pyrazole and tolyl rings, while the LUMO would also be distributed across these aromatic systems. This analysis helps predict how the molecule will interact with other chemical species.

Table 2: Calculated FMO Properties (Theoretical Example)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. preprints.org It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor). researchgate.netpreprints.org

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group and one of the nitrogen atoms of the pyrazole ring, highlighting these as the primary sites for electrophilic attack. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), marking it as a site susceptible to nucleophilic attack.

DFT calculations can accurately predict various spectroscopic properties, which serve as a benchmark for comparison with experimental data to confirm the molecular structure. researchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The predicted shifts for the protons and carbons in the tolyl and pyrazole rings, as well as the carboxylic acid group, provide a detailed fingerprint of the molecule's magnetic environment. jocpr.com

IR Spectroscopy: Computational frequency calculations predict the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-H stretching from the aromatic rings and methyl group, and various C-N and C-C stretching modes within the pyrazole ring. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to excited states. nih.govjcsp.org.pk The analysis for this molecule would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated aromatic system.

Table 3: Predicted Spectroscopic Data (Theoretical Examples)

| Spectrum | Feature | Predicted Wavenumber/Shift |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | ~3400-3600 cm⁻¹ (gas phase) |

| C=O stretch (Carboxylic Acid) | ~1750-1780 cm⁻¹ (gas phase) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-175 ppm |

| Aromatic Carbons | ~110-140 ppm | |

| ¹H NMR | Carboxyl Proton (COOH) | ~12-13 ppm |

| Aromatic Protons | ~7.0-8.0 ppm |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at a given temperature. nih.govnih.gov MD simulations for this compound would explore its conformational space by simulating the movements of its atoms according to the principles of classical mechanics.

This technique is particularly useful for analyzing the flexibility of the molecule, such as the rotation around the single bond connecting the tolyl and pyrazole rings. nih.gov By running simulations, one can identify the most populated conformational states, the energy barriers between them, and how intermolecular interactions (e.g., in a solvent or crystal) might influence the preferred shape of the molecule. nih.gov

Non-Linear Optical (NLO) Properties: Theoretical Predictions and Potential

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.net

The magnitude of the first hyperpolarizability (β₀) is a primary indicator of a molecule's potential for second-harmonic generation. researchgate.net For this compound, the presence of the aromatic pyrazole and tolyl rings creates a conjugated system. DFT calculations would be used to quantify its NLO properties, determining if the charge distribution within the molecule is sufficiently asymmetric to make it a candidate for NLO materials. researchgate.net

Table 4: Calculated NLO Properties (Theoretical Example) Note: Values are highly dependent on the computational method.

| Parameter | Description | Example Value |

|---|---|---|

| Dipole Moment (μ) | Measure of molecular polarity | ~2-4 Debye |

| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | ~150-200 a.u. |

Extensive searches for scholarly articles detailing these specific properties for the compound "this compound" did not yield any relevant results. While general information on the computational analysis of related pyrazole derivatives exists, the strict requirement to focus solely on the specified molecule prevents the inclusion of this broader data.

Therefore, in the interest of scientific accuracy and adherence to the provided instructions, the section on "Computational and Theoretical Investigations" cannot be written. No data tables or detailed research findings for this compound were found.

Biological Activity Mechanisms and Applications of Pyrazole Carboxylic Acid Derivatives

Mechanisms of Anti-inflammatory Action in Pyrazole (B372694) Derivatives

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or exceeding that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov Their mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory pathways.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. ijpsjournal.comencyclopedia.pub By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. ijpsjournal.comnih.gov The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key objective in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com For example, Celecoxib (B62257), a well-known COX-2 selective inhibitor, features a pyrazole core structure. ijpsjournal.com

Beyond COX inhibition, pyrazole derivatives can modulate the production and signaling of pro-inflammatory cytokines. ijpsjournal.com Studies have shown that certain pyrazole compounds can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and various interleukins (such as IL-6), which play crucial roles in orchestrating the inflammatory response. ijpsjournal.combohrium.com Another important mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. ijpsjournal.com NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation. By inhibiting NF-κB, pyrazole derivatives can downregulate a wide array of inflammatory mediators. ijpsjournal.com Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing leukotrienes, which are potent inflammatory mediators. ijpsjournal.combohrium.com

Table 1: Anti-inflammatory Mechanisms of Selected Pyrazole Derivatives

| Compound Class | Mechanism of Action | Key Targets | Reference |

|---|---|---|---|

| Diarylpyrazoles | Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | ijpsjournal.comencyclopedia.pub |

| Pyrazole Derivatives | Cytokine Modulation | TNF-α, IL-6 | ijpsjournal.combohrium.com |

| Pyrazole Scaffolds | NF-κB Pathway Suppression | Nuclear Factor-kappa B (NF-κB) | ijpsjournal.com |

| Pyrazole Derivatives | LOX Inhibition | 5-Lipoxygenase (5-LOX) | ijpsjournal.combohrium.com |

Antimicrobial Activity: Mechanistic Insights and Target Identification

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. tandfonline.comnih.gov They exhibit activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.comijrar.org

One of the key mechanisms of antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, pyrazole analogs can effectively halt bacterial proliferation. nih.gov This mechanism is particularly attractive as these enzymes are distinct from their mammalian counterparts, offering a degree of selective toxicity. nih.gov

Another identified mechanism involves the disruption of the bacterial cell wall or membrane. nih.gov Some pyrazole-derived hydrazones have been shown to exert a bactericidal effect by compromising the integrity of the bacterial cell envelope. nih.gov Additionally, some pyrazole derivatives function by inhibiting other essential metabolic pathways within the bacteria. tandfonline.com For instance, pyrazole-based inhibitors of the enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is crucial for lysine (B10760008) biosynthesis in many bacteria, have been developed. mdpi.com

Table 2: Antimicrobial Targets of Pyrazole Derivatives

| Derivative Type | Target Enzyme/Process | Pathogen Type | Reference |

|---|---|---|---|

| Tetrahydroindazole analogs | Type II Topoisomerases (DNA Gyrase) | Gram-positive and Gram-negative bacteria | nih.gov |

| Naphthyl-substituted pyrazoles | Bacterial Cell Wall Disruption | S. aureus, A. baumannii | nih.gov |

| Pyrazole-derived oxazolidinones | Protein Synthesis Inhibition | Methicillin-resistant S. aureus (MRSA) | nih.gov |

| Pyrazole-based amides | DapE Enzyme Inhibition (Lysine Biosynthesis) | Bacteria | mdpi.com |

Anticancer Potential: Cellular and Molecular Mechanisms

The pyrazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology. rsc.org Pyrazole carboxylic acid derivatives exert their anticancer effects through a variety of cellular and molecular mechanisms, often targeting multiple pathways involved in cancer cell growth and survival. rsc.orgnih.gov

A prominent mechanism is the inhibition of various protein kinases that are critical for cancer cell signaling. nih.gov Many pyrazole derivatives have been designed as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinases (CDKs). nih.gov For example, some fused pyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2. nih.gov Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govresearchgate.net

Induction of apoptosis, or programmed cell death, is another key anticancer mechanism. nih.gov Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various means, including the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways. nih.gov Furthermore, some pyrazole compounds function as tubulin polymerization inhibitors. nih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these agents can arrest the cell cycle and induce apoptosis. nih.gov Other mechanisms include binding to the minor groove of DNA and inhibiting topoisomerases, thereby disrupting DNA replication and integrity in cancer cells. nih.govnih.gov

Table 3: Anticancer Mechanisms of Pyrazole Derivatives

| Mechanism | Specific Target | Cancer Type | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR, VEGFR-2, CDK2, BTK, BRAF V600E | Various cancers including breast, liver | nih.govresearchgate.net |

| Apoptosis Induction | Caspase-3 activation, ROS generation | Triple-negative breast cancer, hepatocellular carcinoma | nih.gov |

| Tubulin Polymerization Inhibition | Microtubules | Various cancer cell lines | nih.gov |

| DNA Interaction | DNA minor groove binding, Topoisomerase II inhibition | Hepatocellular carcinoma | nih.govnih.gov |

| PI3 Kinase Inhibition | PI3K | Breast Cancer (MCF7) | nih.gov |

Antiviral and Antitubercular Activities: Target Engagement Studies

Pyrazole derivatives have demonstrated significant potential in combating infectious diseases caused by viruses and mycobacteria. researchgate.netacs.org Their activity stems from the specific inhibition of enzymes that are essential for the replication and survival of these pathogens. researchgate.netacs.org

In the context of antiviral research, pyrazole carboxylic acids have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease. acs.org This protease is crucial for processing the viral polyprotein, and its inhibition prevents the formation of a functional viral replication complex. acs.org Similarly, 4-carboxy pyrazole derivatives have been developed as inhibitors of the Hepatitis C Virus (HCV) replication machinery. google.com

The antitubercular activity of pyrazole derivatives is also a promising area of research, particularly given the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov One key target is UDP-galactopyranose mutase (UGM), an enzyme involved in the biosynthesis of the mycobacterial cell wall that is absent in humans. mdpi.com Pyrazole-based compounds have been identified as inhibitors of MtbUGM, representing a novel approach to TB treatment. mdpi.com Other pyrazole derivatives are thought to inhibit different aspects of cell wall synthesis or other essential metabolic pathways in Mtb. researchgate.net

Table 4: Antiviral and Antitubercular Targets of Pyrazole Derivatives

| Compound Class | Target Enzyme | Pathogen | Activity | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acids | DENV NS2B-NS3 Protease | Dengue Virus | Antiviral (EC50 down to 4.1 μM) | acs.org |

| 4-Carboxy pyrazoles | HCV Replication Complex | Hepatitis C Virus | Antiviral | google.com |

| Pyrazole-based compounds | UDP-galactopyranose mutase (UGM) | Mycobacterium tuberculosis | Antitubercular (Enzyme Inhibition) | mdpi.com |

| Various Pyrazole Derivatives | Cell Wall Synthesis | Mycobacterium tuberculosis | Antitubercular | researchgate.net |

Enzyme Inhibition Mechanisms by Pyrazole Scaffolds

The ability of the pyrazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it an effective framework for designing enzyme inhibitors. nih.govtandfonline.com This versatility has led to the development of pyrazole-based inhibitors for a wide range of enzyme classes.

As previously discussed, pyrazole derivatives are potent inhibitors of kinases (e.g., EGFR, CDK), COX enzymes, and topoisomerases. nih.govnih.gov In addition to these, pyrazole scaffolds have been successfully used to target human carbonic anhydrases (hCAs), specifically isoforms hCA I and II. tandfonline.com Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

Another important class of enzymes targeted by pyrazole derivatives is the bacterial DapE enzyme, which is involved in a key bacterial metabolic pathway not present in humans. mdpi.com The pyrazole core can be modified to fit into the active site of these diverse enzymes, disrupting their catalytic function and leading to a therapeutic effect. The specific mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) depends on the structure of the derivative and its interaction with the enzyme's binding pocket. mdpi.com

Emerging Biological Targets for Pyrazole Carboxylic Acid Compounds

Research into the therapeutic potential of pyrazole carboxylic acid derivatives is continually expanding, with new biological targets being identified. These emerging targets offer opportunities to develop novel therapies for diseases with unmet medical needs.

One such target is haspin kinase, an enzyme involved in regulating mitosis. nih.gov Inhibition of haspin kinase is being explored as a novel anticancer strategy, and pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors. nih.gov Phosphoinositide 3-kinases (PI3Ks) are another important class of targets in cancer therapy, as they play a central role in cell growth, proliferation, and survival. nih.gov Novel pyrazole carbaldehyde derivatives have been developed as potent PI3 kinase inhibitors with significant anti-breast cancer activity. nih.gov

In the field of antitubercular drug discovery, while UGM is a known target, ongoing research aims to identify the specific protein targets for other new classes of pyrazole and imidazo-pyrazole compounds that show potent activity against Mycobacterium tuberculosis. mdpi.comnih.gov The identification of these novel targets is crucial for understanding the mechanism of action and for developing the next generation of antitubercular agents. nih.gov

Advanced Applications and Future Directions in Pyrazole Carboxylic Acid Research

Utility in Agrochemical Development: Herbicidal and Fungicidal Applications

The pyrazole (B372694) ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides and fungicides. researchgate.neteurekaselect.com Pyrazole-based compounds are known to exhibit a range of biological activities that are crucial for crop protection. mdpi.com

Fungicidal Applications: A significant class of modern fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), prominently features a pyrazole-carboxamide structure. nih.gov These fungicides act by inhibiting complex II in the mitochondrial respiratory chain of pathogenic fungi. nih.gov Commercial SDHIs like Bixafen, Fluxapyroxad, and Isopyrazam all contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, demonstrating the efficacy of this chemical class. nih.govnih.gov

For 1-o-tolyl-1H-pyrazole-3-carboxylic acid, the carboxylic acid group serves as a critical synthetic handle. It can be readily converted into an acid chloride and subsequently reacted with various amines to produce a library of pyrazole-carboxamide derivatives. scielo.brresearchgate.net The o-tolyl substituent would play a crucial role in defining the structure-activity relationship (SAR) of these potential fungicides, influencing their binding affinity to the target enzyme and their spectrum of activity against different fungal pathogens. scielo.br Research has shown that the nature of the aryl group attached to the pyrazole ring significantly impacts the antifungal efficacy.

Herbicidal Applications: Pyrazole derivatives have also been successfully developed as herbicides. mdpi.comcabidigitallibrary.orgnih.gov These compounds can act on various biological targets within weeds, including the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acting as synthetic auxins. nih.gov For instance, compounds containing a pyrazolyl moiety linked to a picolinic acid structure have been investigated as potential novel synthetic auxin herbicides. nih.gov The this compound scaffold could be incorporated into new herbicidal designs, where the pyrazole core interacts with the target protein and the o-tolyl group influences factors like uptake, translocation, and metabolic stability within the plant.

| Compound Name | Type | Mode of Action |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Isopyrazam | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Benzofenap | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor |

| Pyrazoxyfen | Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibitor |

Material Science Applications: Dyes, Fluorescent Probes, and Organic Electronics

The rigid, aromatic structure of the pyrazole ring makes it an attractive component for advanced materials. Its electron-rich nature and synthetic accessibility allow for the fine-tuning of photophysical and electronic properties.

Dyes and Fluorescent Probes: Pyrazole derivatives are known to exhibit fluorescence, a property that is highly dependent on the substituents attached to the heterocyclic core. The conjugation of the pyrazole ring with other aromatic systems can lead to the creation of molecules with intense and tunable light emission. nih.gov The this compound molecule could serve as a precursor for novel fluorescent dyes. The carboxylic acid group can be functionalized to either extend the π-conjugated system or to attach the fluorophore to other molecules or surfaces. The o-tolyl group would influence the molecule's solubility in different media and could affect its solid-state emission properties by sterically hindering intermolecular π-π stacking, potentially reducing aggregation-caused quenching (ACQ) or promoting aggregation-induced emission (AIE). Studies on bis-pyrazole ring systems have shown that they can exhibit remarkable absorption and emission peaks, which can be influenced by environmental factors such as acidity.

Organic Electronics: While less explored, the pyrazole scaffold has potential in organic electronics. The intrinsic charge transport properties of aromatic heterocyclic compounds are fundamental to their use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the substituents on the pyrazole ring allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient electronic materials. researchgate.net The this compound could be a building block for larger, more complex organic semiconductors.

Catalysis and Ligand Design in Organometallic Chemistry

The pyrazole moiety is a highly effective ligand in organometallic chemistry and catalysis. The two adjacent nitrogen atoms in the ring can coordinate with a wide range of metal centers, forming stable complexes. Protic (N-unsubstituted) pyrazoles have been shown to be versatile ligands whose reactivity can be tuned by the proton-responsive nature of the N-H group. mdpi.com

This compound can function as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the carboxylate group. This chelation can form stable five- or six-membered rings, enhancing the stability of the resulting metal complex. The steric bulk of the o-tolyl group, positioned ortho to the point of attachment to the pyrazole ring, would significantly influence the coordination geometry around the metal center. This steric hindrance can create a specific chiral environment or control the access of substrates to the catalytic site, thereby influencing the selectivity of a catalytic reaction.

Metal complexes derived from pyrazole carboxylic acids have been investigated for their catalytic properties, including their use in oxidation reactions and as bifunctional catalysts for oxygen evolution and reduction reactions. rsc.org The design of ligands based on the this compound framework could lead to new catalysts with unique reactivity and selectivity profiles.

Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for the highly sensitive and selective detection of specific molecules or ions within complex biological systems. The pyrazole scaffold has been successfully used to construct fluorescent probes for bioimaging. nih.gov

This compound is an ideal starting point for the synthesis of such probes. The pyrazole core, substituted with the tolyl group, would constitute the fluorophore unit. The carboxylic acid is a key functional group that allows for the covalent attachment of a "recognition unit"—a molecular fragment designed to selectively bind to a specific analyte (e.g., a metal ion, a reactive oxygen species, or a specific protein). The reaction of the carboxylic acid to form an amide or ester is a common and straightforward method to link the fluorophore to the recognition moiety. nih.gov Upon binding of the analyte to the recognition unit, a conformational or electronic change can occur, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength).

Prospects for Targeted Chemical Biology and Drug Discovery (conceptual)

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This is evidenced by the large number of approved drugs that contain a pyrazole core, including the anti-inflammatory drug Celecoxib (B62257), the erectile dysfunction medication Sildenafil, and numerous kinase inhibitors used in cancer therapy. nih.gov

This compound represents a valuable starting material for drug discovery campaigns. The core structure can be elaborated into large libraries of diverse compounds through derivatization of the carboxylic acid group and potential modification of the tolyl ring. nih.gov For example, research on amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid has demonstrated their potential as anti-proliferative agents against human cancer cell lines. nih.govnih.gov

By systematically synthesizing derivatives of this compound and screening them against various biological targets (e.g., kinases, G-protein coupled receptors, enzymes), new lead compounds for various diseases could be identified. The o-tolyl group provides a specific structural feature whose impact on biological activity can be compared with other isomers (m-tolyl, p-tolyl) or other substituents to establish a clear structure-activity relationship (SAR), guiding the optimization of lead compounds into clinical candidates.

| Drug Name | Therapeutic Area | Biological Target/Mechanism |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Oncology/Myelofibrosis | JAK1/JAK2 Inhibitor |

| Axitinib | Oncology (Renal Cell Carcinoma) | VEGFR Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist |

Sustainable Synthesis and Environmental Considerations in Industrial Applications

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable synthetic methods is paramount. The synthesis of pyrazole derivatives, including aryl pyrazole carboxylic acids, has been an area of active research in green chemistry. researchgate.netresearchgate.net

Traditional methods for pyrazole synthesis can involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. researchgate.net Modern, sustainable approaches focus on several key principles:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure reduces solvent use, energy consumption, and waste generation. Efficient one-pot methods for synthesizing pyrazoles from arenes and carboxylic acids have been developed. rsc.org

Green Solvents: Replacing volatile and toxic organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents minimizes environmental impact. jetir.org

For the industrial-scale production of this compound or its derivatives, these green chemistry principles would be critical. Developing a synthetic route that is safe, efficient, and minimizes environmental impact is essential for the economic viability and regulatory compliance of any large-scale chemical manufacturing process. researchgate.netbenthamdirect.com

Q & A

Q. What are the standard synthetic routes for preparing 1-o-tolyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclization reactions and subsequent functionalization. For example:

- Cyclization : Pyrazole rings are often synthesized via condensation of hydrazines with 1,3-diketones or β-keto esters. Substituents like the o-tolyl group can be introduced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Carboxylic Acid Formation : Alkaline hydrolysis of ester precursors (e.g., ethyl 1-o-tolyl-1H-pyrazole-3-carboxylate) under reflux conditions (e.g., THF/MeOH with NaOH) yields the carboxylic acid derivative. Reaction optimization may require temperature control (333 K) and prolonged heating (4 hours) to ensure complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, the o-tolyl group’s methyl protons appear as a singlet in H NMR .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?

Regioselectivity is influenced by steric and electronic factors:

- Directed Metalation : Use directing groups (e.g., amides) to control electrophilic substitution positions. For example, formyl groups at the 4-position of pyrazole can direct subsequent modifications .

- Catalytic Strategies : Transition-metal catalysts (e.g., Pd, Cu) enable selective C-H activation. For instance, Pd(OAc) with ligands like PPh enhances selectivity in cross-coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions, while nonpolar solvents stabilize radical intermediates .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., o-tolyl vs. fluorophenyl) and correlate changes with bioactivity. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like enzymes or receptors .

Q. What methodologies are effective for analyzing stability and reactivity under varying conditions?

- Accelerated Stability Studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. For instance, thermal decomposition (TGA/DSC) reveals stability limits, with decomposition products identified via GC-MS .

- Reactivity Screening : Test compatibility with common reagents (e.g., oxidizing agents, acids). Pyrazole carboxylic acids may decarboxylate under strong acidic conditions, necessitating neutral pH during storage .

Q. How can intermolecular interactions be leveraged for crystallization optimization?

- Hydrogen Bond Engineering : Introduce functional groups (e.g., -NH, -OH) to promote hydrogen-bond networks. In the title compound, N–H···O and O–H···N interactions stabilize the crystal lattice .

- Solvent Selection : Use solvents with complementary polarity (e.g., ethanol for polar crystals). Slow evaporation at low temperatures (e.g., 113 K) enhances crystal quality for X-ray studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.